n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline
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Overview
Description
n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline: is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline typically involves the reaction of 4-isopropylaniline with 2-bromoethyl pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted pyrazole or aniline derivatives.
Scientific Research Applications
Chemistry: n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline is used as a building block in the synthesis of more complex organic molecules. It serves as a ligand in coordination chemistry and is involved in the formation of metal complexes .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, in cancer therapy, it may inhibit the activity of certain kinases, thereby blocking cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
- n-(2-(1h-Pyrazol-1-yl)phenyl)-picolinamide
- n-(2-(1h-Pyrazol-1-yl)ethyl)-4-methylbenzeneamine
- n-(2-(1h-Pyrazol-1-yl)ethyl)-4-tert-butylaniline
Comparison: Compared to similar compounds, n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interaction with biological targets. Additionally, the isopropyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Biological Activity
N-(2-(1H-Pyrazol-1-yl)ethyl)-4-isopropylaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, including antimicrobial and anticancer properties, supported by relevant data and case studies.
The structural characteristics of this compound contribute to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C15H21N3 |
Molar Mass | 243.35 g/mol |
Density | 1.03 g/cm³ |
Boiling Point | 379.1 °C |
pKa | 3.84 |
The compound features a pyrazole ring, which is known for its ability to participate in various chemical reactions, including nucleophilic attacks that can lead to enzyme inhibition or receptor modulation.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes, modulating metabolic pathways crucial for various physiological processes. The presence of the pyrazole moiety allows for interactions with active sites of enzymes, potentially leading to their inactivation.
Receptor Modulation
The compound may also interact with various receptors, influencing cellular signaling pathways. This modulation can affect numerous biological responses, including inflammation and cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The inhibition zones measured were comparable to those produced by standard antibiotics, highlighting its potential as an antimicrobial agent .
Table: Antimicrobial Efficacy
Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 18 | Comparable to Penicillin |
Escherichia coli | 15 | Comparable to Ampicillin |
Anticancer Potential
Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators, leading to decreased proliferation rates in treated cells.
Case Study: Apoptosis Induction
In a study involving human cancer cell lines, this compound was found to significantly reduce cell viability after 24 hours of treatment, with an IC50 value indicating potent anticancer activity.
Table: Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 12 | Caspase activation |
MCF-7 (Breast Cancer) | 15 | Cell cycle regulation |
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4-propan-2-yl-N-(2-pyrazol-1-ylethyl)aniline |
InChI |
InChI=1S/C14H19N3/c1-12(2)13-4-6-14(7-5-13)15-9-11-17-10-3-8-16-17/h3-8,10,12,15H,9,11H2,1-2H3 |
InChI Key |
IZKULNPFEDPHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCN2C=CC=N2 |
Origin of Product |
United States |
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